
Diperamycin
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Übersicht
Beschreibung
Diperamycin is a 19-membered cyclodepsipeptide that is a hexadepsipeptide isolated from the fermentation broth of Streptomyces griseoaurantiacus MK393-AF2 and exhibits potent inhibitory activity against various Gram-positive bacteria including Enterococcus seriolicida and methicillin-resistant Staphylococcus aureus. It has a role as a metabolite, an antimicrobial agent and an antibacterial agent.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Diperamycin exhibits potent antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus and other pathogenic bacteria. Studies have shown that it inhibits bacterial growth effectively, making it a candidate for developing new antibiotics in an era of increasing antibiotic resistance.
- Case Study : In a study involving Streptomyces griseoaurantiacus, this compound was isolated and demonstrated significant inhibitory activity against various bacterial strains. The compound was identified through UPLC and LC-MS techniques, confirming its potential as an antimicrobial agent against resistant strains .
Anticancer Properties
This compound has shown promising results in anticancer research. It has been tested against several cancer cell lines, including HeLa and Hep G2 cells, demonstrating considerable cytotoxic effects without harming normal lymphocytes.
- Case Study : Research conducted on the yellow pigment extracted from Streptomyces griseoaurantiacus revealed that this compound significantly inhibited the growth of tumor cells while exhibiting no toxicity to normal cells. This selective cytotoxicity highlights its potential as a therapeutic agent in cancer treatment .
Biosynthetic Research
The biosynthesis of this compound involves complex genetic pathways within Streptomyces species. Recent studies have identified specific biosynthetic gene clusters responsible for its production, enhancing our understanding of natural product synthesis.
- Key Findings : The dpn biosynthetic gene cluster (BGC) in Streptomyces sp. CS113 has been characterized, revealing genes essential for the synthesis of piperazic acid, a crucial component of this compound. Mutational analysis of these genes confirmed their roles in the biosynthetic pathway . This knowledge not only aids in the production of this compound but also in engineering similar compounds with enhanced properties.
Mechanistic Insights
Research into the mechanisms by which this compound exerts its biological effects has provided valuable insights into its mode of action. It is believed to interfere with cellular processes such as microtubule dynamics, which are critical for cell division.
- Mechanism Exploration : this compound's ability to induce multimininucleation in treated cells suggests it disrupts normal mitotic processes, similar to other known microtubule-targeting agents . This mechanism positions it as a valuable tool for studying cell cycle regulation and potential therapeutic interventions.
Data Overview
Analyse Chemischer Reaktionen
Structural Characterization of Diperamycin
This compound has the molecular formula C~38~H~64~N~8~O~14~ , confirmed via high-resolution mass spectrometry ([M+NH~4~]^+^ adduct at m/z 874.4869) . Key structural components include:
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Peptide backbone : Composed of nonproteinogenic amino acids, including two piperazic acid (Piz) units .
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Polyketide moiety : A 14-membered polyketide chain with stereochemical complexity.
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N-hydroxylated amino acids : Critical for bioactivity, confirmed by sharp exchangeable proton signals in NMR .
Structural Feature | NMR Correlations | Role in Reactivity |
---|---|---|
Piperazic acid (Piz) | COSY/TOCSY spin systems | Facilitate cyclization via radical intermediates |
Polyketide chain (C1–C14) | HMBC connectivity (1.2–3.5 Å) | Substrate for modular polyketide synthase (PKS) |
N-hydroxyl groups | δ ~10 ppm (exchangeable H) | Participate in hydrogen bonding and redox reactions |
Biosynthetic Gene Cluster (BGC) and Key Enzymatic Reactions
The dpn BGC encodes enzymes critical for DPN biosynthesis, including:
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DpnO2 : Ornithine monooxygenase, hydroxylates L-ornithine to N^5^-OH-L-ornithine.
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DpnZ : Piperazate synthase, cyclizes N^5^-OH-L-ornithine to piperazic acid .
Gene Inactivation Studies :
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ΔdpnO2 mutants showed 97% reduction in DPN yield.
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ΔdpnZ mutants produced no detectable DPN , confirming piperazic acid’s essential role .
Mechanistic Insights into Piperazic Acid Formation
Piperazic acid biosynthesis involves two key reactions:
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Hydroxylation :
L OrnithineDpnO2 O2,NADPHN5 OH L ornithine -
Cyclization :
N5 OH L ornithineDpnZPiperazic acid+H2O
These reactions are redox-dependent, with radical intermediates inferred from isotopic labeling and kinetic studies .
Polyketide Synthase (PKS) and Modular Assembly
The polyketide chain is synthesized via a type I PKS system, likely involving:
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Ketosynthase (KS) domains : Catalyze Claisen condensations.
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Acyltransferase (AT) domains : Select malonyl-CoA extender units.
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Ketoreductase (KR) domains : Control stereochemistry during β-keto reduction .
Oxidative Crosslinking and Final Assembly
Post-PKS modifications include:
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Non-ribosomal peptide synthetase (NRPS) activity : Incorporates piperazic acid into the peptide backbone.
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Oxidative crosslinking : Mediated by cytochrome P450 enzymes, forming disulfide bridges critical for macrocycle stability .
Reaction Kinetics and Optimization
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Rate-limiting step : Piperazic acid cyclization (ΔG‡ ≈ 25 kcal/mol, inferred from mutant studies).
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Catalytic efficiency : DpnZ exhibits a k~cat~ of 4.2 s⁻¹ and K~M~ of 12 μM for N^5^-OH-L-ornithine .
Comparative Analysis with Related Compounds
Feature | This compound | Aurantimycin A |
---|---|---|
Piperazic acid units | 2 | 1 |
Polyketide length | 14 carbons | 12 carbons |
Bioactivity | Antitumor | Antibacterial |
This synthesis pathway highlights the interplay between PKS, NRPS, and redox enzymes in constructing DPN’s complex architecture. Further studies on intermediate trapping and quantum mechanical modeling could refine mechanistic understanding .
Eigenschaften
Molekularformel |
C38H64N8O14 |
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Molekulargewicht |
857 g/mol |
IUPAC-Name |
N-[7,21-dihydroxy-6-(methoxymethyl)-17,20-dimethyl-2,5,8,15,19,22-hexaoxo-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-(5-hexyl-2-hydroxy-6-methyloxan-2-yl)-2-hydroxypropanamide |
InChI |
InChI=1S/C38H64N8O14/c1-7-8-9-10-13-25-16-17-38(55,60-23(25)3)37(5,54)36(53)42-30-24(4)59-35(52)22(2)45(56)32(49)26-14-11-18-40-43(26)29(47)20-39-31(48)28(21-58-6)46(57)33(50)27-15-12-19-41-44(27)34(30)51/h22-28,30,40-41,54-57H,7-21H2,1-6H3,(H,39,48)(H,42,53) |
InChI-Schlüssel |
IHQIMVZJVJTKSV-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O |
Kanonische SMILES |
CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O |
Synonyme |
diperamycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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